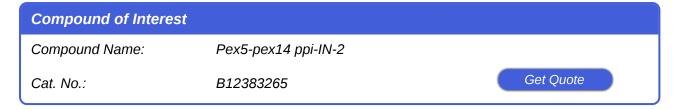


Mapping the Pex5-Pex14 Interaction Interface Using NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, and the peroxisomal membrane protein, Pex14, is a critical step in the import of matrix proteins into the peroxisome. Dysregulation of this process is linked to severe metabolic disorders, making the Pex5-Pex14 interface a promising target for therapeutic intervention. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing protein-protein interactions at atomic resolution. This application note provides a detailed protocol for mapping the Pex5-Pex14 interaction interface using NMR-monitored chemical shift perturbation (CSP) experiments.

Signaling Pathway and Interaction Mechanism

The peroxisomal protein import process is initiated by the recognition of a C-terminal PTS1 on cargo proteins by the tetratricopeptide repeat (TPR) domain of the soluble receptor Pex5 in the cytosol. The Pex5-cargo complex then docks onto the peroxisomal membrane via the interaction of the N-terminal domain (NTD) of Pex5 with the NTD of Pex14.[1][2] This docking is a crucial prerequisite for the translocation of the cargo into the peroxisomal matrix. The interaction is primarily mediated by multiple WxxxF/Y motifs within the intrinsically disordered NTD of Pex5 binding to a conserved hydrophobic groove on the surface of the Pex14 NTD.[1] [3][4] Recent studies have also identified a novel binding interface involving the C-terminal TPR



domain of Pex5 and a conserved IPSWQI peptide motif in the C-terminal region of Pex14, suggesting a more complex regulatory mechanism for receptor recycling.

Caption: Peroxisomal protein import pathway highlighting Pex5-Pex14 docking.

Quantitative Data Summary

The binding affinities for the Pex5-Pex14 interaction have been characterized using various biophysical techniques, including Isothermal Titration Calorimetry (ITC) and NMR spectroscopy. The dissociation constants (Kd) vary depending on the specific Pex5 motifs and the protein constructs used.

Interacting Partners	Method	Dissociation Constant (Kd)	Reference
Pex14(N) and Pex5 (116-124) peptide	ITC	0.47 μΜ	
Pex14(N) and Pex5 (113-127) peptide	ITC	0.12 μΜ	
Pex14(N) and Pex5 (108-127) peptide	ITC	0.07 μΜ	-
Pex14 NTD and Pex5 (1-110)	ITC	157 ± 9 nM	
Pex5 TPR domain and Pex14 IPSWQI peptide (wildtype)	NMR	250 μΜ	
Pex5 TPR domain and Pex14 IPSWQI peptide (cargo- loaded)	NMR	Reduced Affinity	_

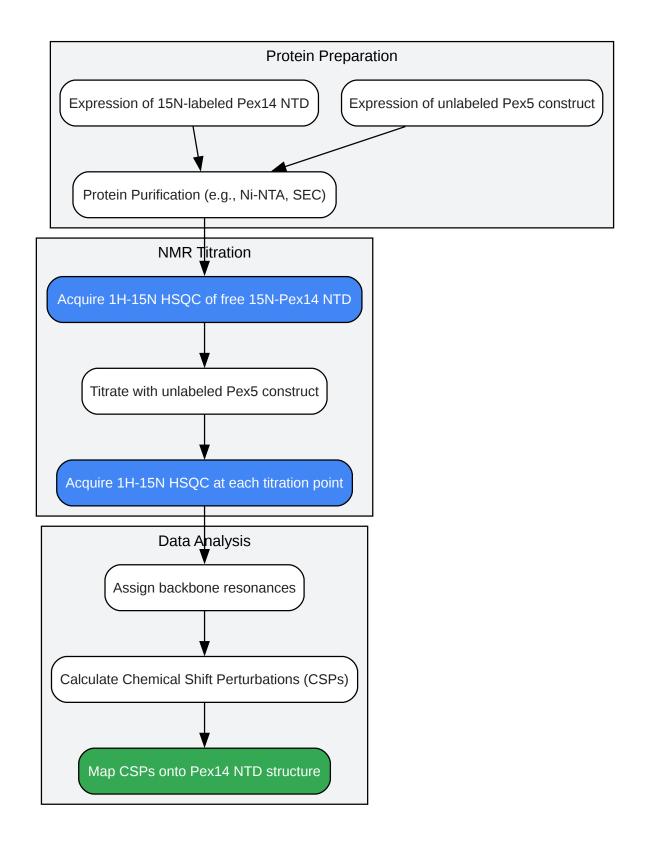
Experimental Protocols



This section provides detailed methodologies for the key experiments required to map the Pex5-Pex14 interaction interface using NMR spectroscopy.

Experimental Workflow





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Caption: Workflow for NMR-based mapping of the Pex5-Pex14 interaction.



Protein Expression and Purification

- a. Expression of ¹⁵N-labeled Pex14 NTD:
- Transform E. coli BL21(DE3) cells with a plasmid encoding the N-terminal domain of Pex14 (e.g., residues 16-80).
- Grow the cells at 37°C in M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
- Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an OD₆₀₀ of 0.6-0.8 and continue to grow at a lower temperature (e.g., 18-25°C) overnight.
- · Harvest the cells by centrifugation.
- b. Expression of unlabeled Pex5 construct:
- Express the desired unlabeled Pex5 construct (e.g., a peptide containing a WxxxF/Y motif or a larger NTD fragment) in E. coli BL21(DE3) cells grown in Luria-Bertani (LB) medium.
- Induce and harvest the cells as described for the labeled protein.
- c. Purification:
- Resuspend the cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation.
- Purify the His-tagged proteins using a Ni-NTA affinity column.
- Further purify the proteins by size-exclusion chromatography (SEC) to ensure homogeneity.
- Confirm the purity and identity of the proteins by SDS-PAGE and mass spectrometry.

NMR Titration Experiment



- Prepare a sample of ¹⁵N-labeled Pex14 NTD at a concentration of approximately 100-200 μM in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) containing 10% D₂O.
- Acquire a reference 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the free ¹⁵N-Pex14 NTD.
- Prepare a concentrated stock solution of the unlabeled Pex5 construct in the same NMR buffer.
- Perform a stepwise titration by adding increasing molar ratios of the unlabeled Pex5 construct to the ¹⁵N-Pex14 NTD sample.
- After each addition, gently mix the sample and allow it to equilibrate before acquiring another 2D ¹H-¹⁵N HSQC spectrum. Titration points should be chosen to adequately sample the binding curve, typically ranging from a 0:1 to a 2:1 or higher molar ratio of Pex5 to Pex14, or until saturation is reached.

Data Processing and Analysis

- Process the acquired NMR spectra using appropriate software (e.g., NMRPipe, Sparky).
- Overlay the series of ¹H-¹⁵N HSQC spectra to observe the changes in peak positions (chemical shifts) of the Pex14 NTD backbone amides upon binding to Pex5.
- Assign the backbone amide resonances of the Pex14 NTD in the free and bound states using standard triple-resonance experiments if assignments are not already available.
- Calculate the combined chemical shift perturbation (CSP) for each residue using the following equation:

$$\Delta \delta = \sqrt{[(\Delta \delta H)^2 + (\alpha * \Delta \delta N)^2]}$$

where $\Delta\delta H$ and $\Delta\delta N$ are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2) to account for the different chemical shift ranges of 1H and ^{15}N .



- Plot the CSP values against the residue number of Pex14. Residues with significant CSPs are likely to be part of the interaction interface.
- Map the residues with the largest CSPs onto the three-dimensional structure of the Pex14 NTD to visualize the binding site.

Conclusion

NMR spectroscopy provides a robust and detailed approach to map the interaction interface between Pex5 and Pex14. The chemical shift perturbation data generated from these experiments can pinpoint the specific residues involved in the interaction, providing valuable insights for structure-based drug design aimed at modulating peroxisomal protein import. The protocols outlined in this application note offer a comprehensive guide for researchers to successfully employ NMR for the characterization of this critical protein-protein interaction.

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